molecular formula C9H6BrNO3 B2590415 2-(3-Bromo-2-cyanophenoxy)acetic acid CAS No. 1600233-21-3

2-(3-Bromo-2-cyanophenoxy)acetic acid

Cat. No.: B2590415
CAS No.: 1600233-21-3
M. Wt: 256.055
InChI Key: SPZXSUQIYJRDAO-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-cyanophenoxy)acetic acid is an organic compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.06 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a phenoxyacetic acid moiety, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

2-(3-Bromo-2-cyanophenoxy)acetic acid has various applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “2-(3-Bromo-2-cyanophenoxy)acetic acid” is not available, bromoacetic acid, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-cyanophenoxy)acetic acid typically involves the reaction of 3-bromo-2-cyanophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-cyanophenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-(3-cyano-2-hydroxyphenoxy)acetic acid.

    Reduction: 2-(3-Amino-2-cyanophenoxy)acetic acid.

    Oxidation: 2-(3-Bromo-2-carboxyphenoxy)acetic acid.

    Esterification: Methyl 2-(3-bromo-2-cyanophenoxy)acetate.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-cyanophenoxy)acetic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and cyano groups can interact with active sites of enzymes, affecting their activity and function. The phenoxyacetic acid moiety can also play a role in binding to molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-4-cyanophenoxy)acetic acid: Similar structure but with the cyano group in a different position.

    2-(3-Bromo-2-hydroxyphenoxy)acetic acid: Similar structure but with a hydroxyl group instead of a cyano group.

    2-(3-Chloro-2-cyanophenoxy)acetic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(3-Bromo-2-cyanophenoxy)acetic acid is unique due to the specific positioning of the bromine and cyano groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in the synthesis of various organic compounds and potential pharmaceuticals.

Properties

IUPAC Name

2-(3-bromo-2-cyanophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-7-2-1-3-8(6(7)4-11)14-5-9(12)13/h1-3H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXSUQIYJRDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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